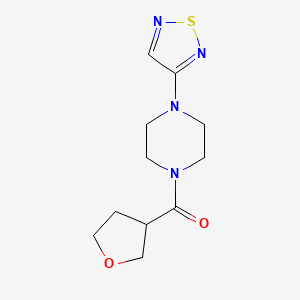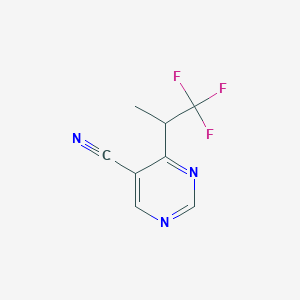
4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-cyanopyrimidine-4-yl-(2,2,2-trifluoro-1-méthyl)éthane est un composé chimique caractérisé par la présence d'un groupe trifluorométhyle attaché à un cycle pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la trifluorométhylation des dérivés de la pyrimidine en utilisant des réactifs tels que le trifluorométhyltriméthylsilane en présence d'un catalyseur . Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant tel que le tétrahydrofurane et d'une base telle que le fluorure de tétrabutylammonium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour isoler le produit désiré.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-cyanopyrimidine-4-yl-(2,2,2-trifluoro-1-méthyl)éthane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers dérivés substitués de la pyrimidine.
Applications De Recherche Scientifique
Le 5-cyanopyrimidine-4-yl-(2,2,2-trifluoro-1-méthyl)éthane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment en tant qu'agent antiviral ou anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 5-cyanopyrimidine-4-yl-(2,2,2-trifluoro-1-méthyl)éthane implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant d'interagir plus efficacement avec les membranes biologiques et les protéines. Cette interaction peut moduler diverses voies biochimiques, ce qui entraîne les effets observés du composé .
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le 5-cyanopyrimidine-4-yl-(2,2,2-trifluoro-1-méthyl)éthane est unique en raison de la présence à la fois d'un groupe trifluorométhyle et d'un groupe nitrile sur le cycle pyrimidine. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes, telles qu'une stabilité et une réactivité accrues, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H6F3N3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
4-(1,1,1-trifluoropropan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c1-5(8(9,10)11)7-6(2-12)3-13-4-14-7/h3-5H,1H3 |
Clé InChI |
CEMXVTAYHFCOBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=NC=C1C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12271479.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)
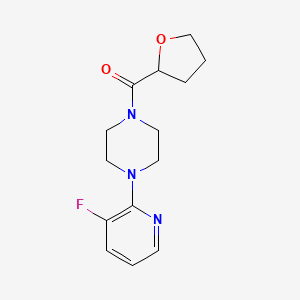
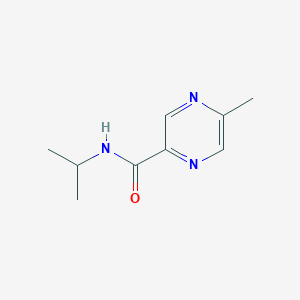
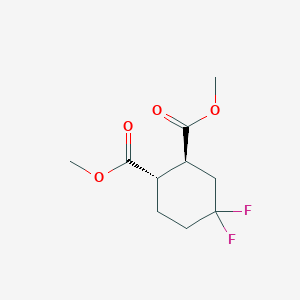
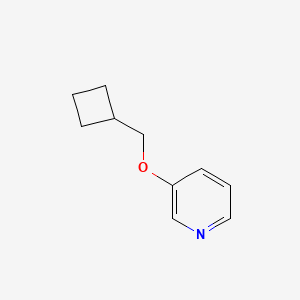
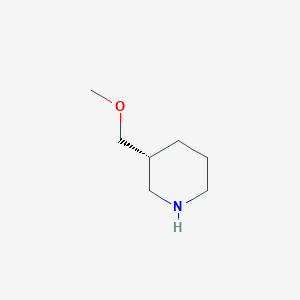
![2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271532.png)
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
